3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
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Overview
Description
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methoxy group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 4-hydroxybutanal with methanol in the presence of an acid catalyst to form the tetrahydropyran ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-hydroxytetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 3-methoxytetrahydro-2H-pyran-4-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxytetrahydro-2H-pyran-4-carboxylic acid
- 3-Methoxytetrahydro-2H-pyran-4-methanol
- 3-Methoxytetrahydro-2H-pyran-4-amine
Uniqueness
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methoxyoxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-4-11-3-2-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
PAVZUFUFKUFYCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1C(=O)O |
Origin of Product |
United States |
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